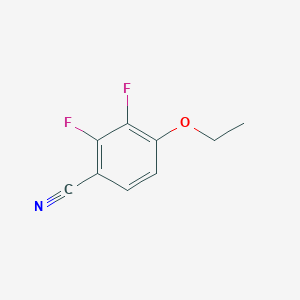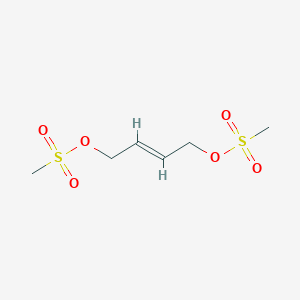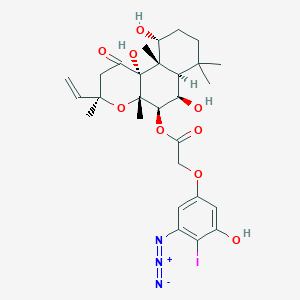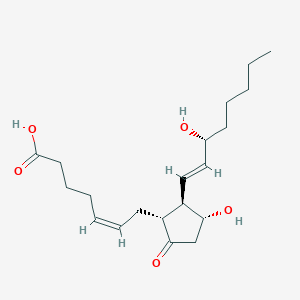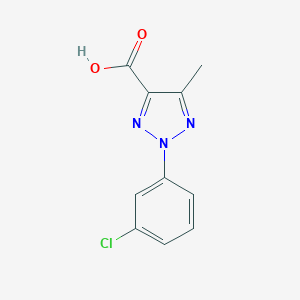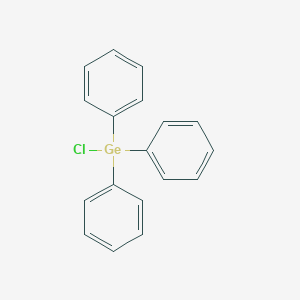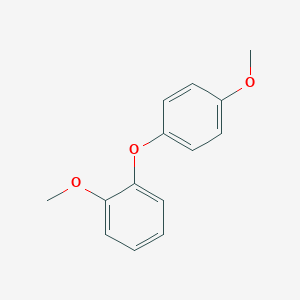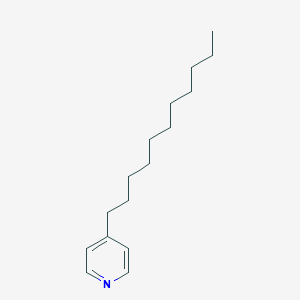
4-Undecylpyridine
描述
4-Undecylpyridine is a chemical compound with the molecular formula C16H27N . It consists of 27 Hydrogen atoms, 16 Carbon atoms, and 1 Nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 4-Undecylpyridine, has been studied extensively. One method involves the nucleophilic substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine . Another approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of 4-Undecylpyridine includes a total of 44 bonds. There are 17 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of pyridine derivatives like 4-Undecylpyridine have been studied. For instance, the nucleophilic substitution of pyridine at an unsaturated carbon center has been explored .Physical And Chemical Properties Analysis
The physical properties of pyridine derivatives include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .科学研究应用
Neurotransmitter Release and Nerve Function :
- 4-Aminopyridine (4-AP), a related compound, is known for its ability to influence neurotransmitter release. It's used in studying the effects on extracellular concentrations of neurotransmitters like glutamate, particularly in the brain areas like the striatum (Segovia, Mora, & Porras, 1997).
- Research on hippocampal cells indicates that low concentrations of 4-AP can affect pyramidal cells, impacting cellular processes like depolarization and action potential generation (Perreault & Avoli, 1989).
Spinal Cord Injury and Neurological Disorders :
- Studies have explored the use of 4-AP derivatives in improving function in conditions like chronic spinal cord injuries, demonstrating significant improvements in supported stepping ability (Lim et al., 2014).
- 4-AP has been investigated for its efficacy in treating multiple sclerosis, showing potential benefits in walking speed and muscle strength in some patients (Jensen et al., 2014).
Cellular and Molecular Mechanisms :
- Research on potassium channels has revealed that compounds like 4-AP can block these channels, altering neuronal excitability and neurotransmission (Kirsch & Drewe, 1993).
- The potential of 4-AP in enhancing synaptic transmission has been demonstrated in studies focusing on hippocampal slices from rats, suggesting a role in modulating neurotransmitter release (Buckle & Haas, 1982).
Therapeutic Applications :
- Clinical studies have shown that 4-AP can induce functional improvements in patients with conditions like multiple sclerosis and myasthenia gravis, by enhancing central nervous system function (Van Diemen et al., 1993).
- The drug's ability to potentiate synaptic and neuromuscular transmission, targeting voltage-activated calcium channel β subunits, underlines its significance in treating neuromuscular disorders (Wu et al., 2009).
安全和危害
未来方向
The future directions in the study of pyridine derivatives like 4-Undecylpyridine could involve further exploration of their synthesis, molecular structure, chemical reactions, and mechanism of action. More research could also be conducted on their physical and chemical properties, safety and hazards, and potential applications .
属性
IUPAC Name |
4-undecylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h12-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNDOPZBDLGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341253 | |
| Record name | Pyridine, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Undecylpyridine | |
CAS RN |
1816-00-8 | |
| Record name | Pyridine, 4-undecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

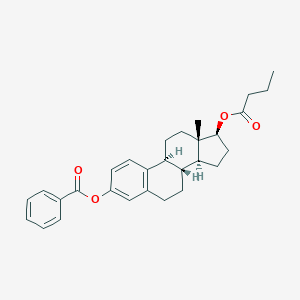
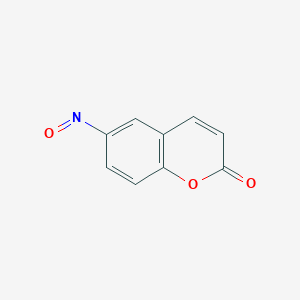
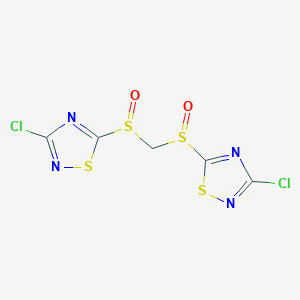
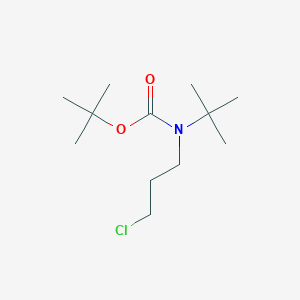
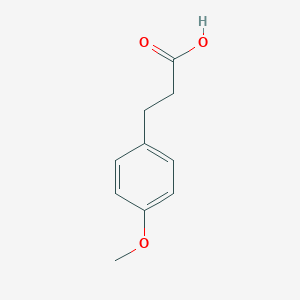
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
